(2-m-tolyl-2H-tetrazol-5-yl)-methanol
Description
(2-m-Tolyl-2H-tetrazol-5-yl)-methanol is a heterocyclic compound featuring a tetrazole ring substituted at position 2 with a meta-methylphenyl (m-tolyl) group and at position 5 with a hydroxymethyl (-CH$_2$OH) moiety. The m-tolyl group enhances lipophilicity, while the hydroxymethyl group introduces polarity, influencing solubility and pharmacokinetic properties. This compound is of interest in medicinal chemistry, particularly in the design of bioactive molecules targeting enzymes or receptors that recognize tetrazole-based scaffolds .
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
[2-(3-methylphenyl)tetrazol-5-yl]methanol |
InChI |
InChI=1S/C9H10N4O/c1-7-3-2-4-8(5-7)13-11-9(6-14)10-12-13/h2-5,14H,6H2,1H3 |
InChI Key |
BHDKZVAAIWDKNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=C(N=N2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of (2-m-tolyl-2H-tetrazol-5-yl)-methanol and related compounds:
Key Observations :
- Aromatic vs. Aliphatic Substituents : The m-tolyl group in the target compound provides moderate lipophilicity compared to the biphenyl system in , which may enhance membrane permeability but reduce aqueous solubility.
- Tetrazole vs.
- Polar Functional Groups: The hydroxymethyl group in the target compound and 2-(2H-tetrazol-5-yl)ethanol improves solubility compared to non-polar derivatives.
ADME Properties
- Target Compound : Moderate molecular weight (~190 Da) suggests favorable absorption. The -CH$_2$OH group may facilitate hydrogen bonding, enhancing solubility but limiting blood-brain barrier penetration.
- Biphenyl Derivative : Higher molecular weight (~252 Da) may reduce oral bioavailability but improve protein-binding affinity.
- 2-(2H-Tetrazol-5-yl)ethanol : Low molecular weight (~114 Da) and polar -OH group likely result in rapid renal clearance.
Antioxidant Activity
Compounds with electron-donating groups (e.g., -OCH$_3$ in ) exhibit stronger radical scavenging in DPPH assays compared to the target compound’s m-tolyl group, which is a weaker electron donor .
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